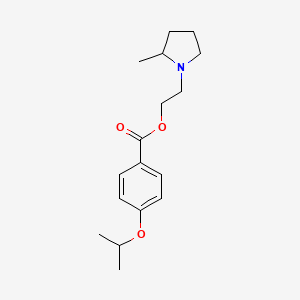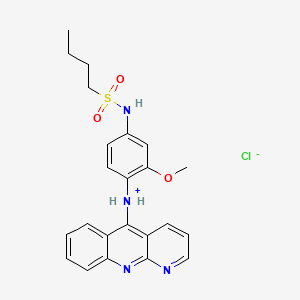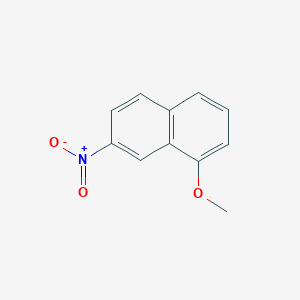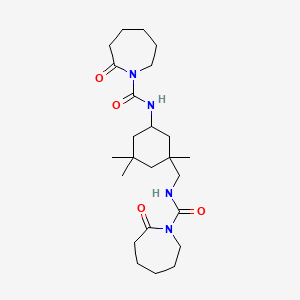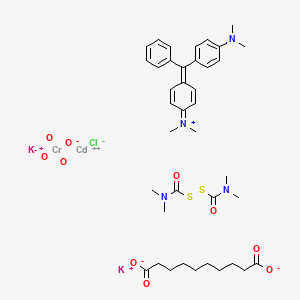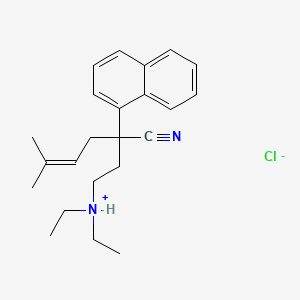
1-Naphthaleneacetonitrile, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthaleneacetonitrile, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-, hydrochloride is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring, an acetonitrile group, and additional substituents including a diethylaminoethyl group and a methylbutenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetonitrile, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-, hydrochloride typically involves multiple steps:
Formation of Naphthaleneacetonitrile: This can be achieved through the reaction of naphthalene with acetonitrile in the presence of a catalyst.
Introduction of Diethylaminoethyl Group: This step involves the alkylation of the naphthaleneacetonitrile with diethylaminoethyl chloride under basic conditions.
Addition of Methylbutenyl Group: The final step involves the addition of the methylbutenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
1-Naphthaleneacetonitrile, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-, hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted naphthalene derivatives.
科学研究应用
1-Naphthaleneacetonitrile, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-, hydrochloride has various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Naphthaleneacetonitrile, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and subsequent biological responses. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
1-Naphthaleneacetonitrile: Lacks the additional substituents present in the target compound.
Naphthaleneacetonitrile derivatives: Compounds with different substituents on the naphthalene ring or acetonitrile group.
Uniqueness
1-Naphthaleneacetonitrile, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-, hydrochloride is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties compared to other naphthaleneacetonitrile derivatives.
属性
CAS 编号 |
50765-73-6 |
|---|---|
分子式 |
C23H31ClN2 |
分子量 |
371.0 g/mol |
IUPAC 名称 |
(3-cyano-6-methyl-3-naphthalen-1-ylhept-5-enyl)-diethylazanium;chloride |
InChI |
InChI=1S/C23H30N2.ClH/c1-5-25(6-2)17-16-23(18-24,15-14-19(3)4)22-13-9-11-20-10-7-8-12-21(20)22;/h7-14H,5-6,15-17H2,1-4H3;1H |
InChI 键 |
FGRDQLLXKJFDOQ-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCC(CC=C(C)C)(C#N)C1=CC=CC2=CC=CC=C21.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


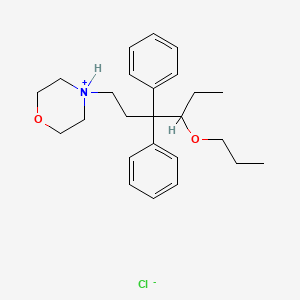

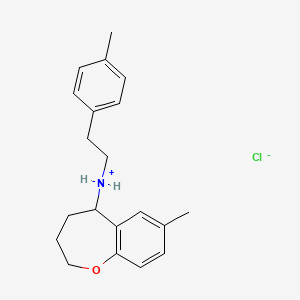
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)


![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
